molecular formula C10H16O6 B14072757 Diethyl 1,3-dioxane-5,5-dicarboxylate CAS No. 51335-73-0

Diethyl 1,3-dioxane-5,5-dicarboxylate

Cat. No.: B14072757
CAS No.: 51335-73-0
M. Wt: 232.23 g/mol
InChI Key: NEYIRNXLWXSWAM-UHFFFAOYSA-N
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Description

Diethyl 1,3-dioxane-5,5-dicarboxylate is an organic compound with the molecular formula C10H16O6. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1,3-dioxane-5,5-dicarboxylate can be synthesized through the reaction of diethyl malonate with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxane ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,3-dioxane-5,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 1,3-dioxane-5,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and its pharmacological properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl 1,3-dioxane-5,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in ring-opening and ring-closing reactions, which are crucial in many synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1,3-dioxane-5,5-dicarboxylate stands out due to its specific ring structure and the presence of two ester groups. This makes it highly versatile in chemical synthesis and industrial applications. Its ability to undergo various chemical reactions under different conditions further enhances its utility compared to similar compounds .

Properties

CAS No.

51335-73-0

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

diethyl 1,3-dioxane-5,5-dicarboxylate

InChI

InChI=1S/C10H16O6/c1-3-15-8(11)10(9(12)16-4-2)5-13-7-14-6-10/h3-7H2,1-2H3

InChI Key

NEYIRNXLWXSWAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COCOC1)C(=O)OCC

Origin of Product

United States

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